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Abstract

SGR-1505 is an investigational, orally bioavailable, allosteric inhibitor of the Mucosa-
Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). As a key
downstream component of the B-cell receptor (BCR) signaling pathway, MALT1's proteolytic
activity is a critical driver of NF-kB activation and B-cell proliferation. Dysregulation of this
pathway is a hallmark of various B-cell malignancies. SGR-1505 has demonstrated potent and
selective inhibition of MALT1, leading to significant anti-proliferative effects in preclinical models
and encouraging clinical activity in patients with relapsed/refractory B-cell cancers. This
document provides an in-depth overview of the mechanism of action, downstream cellular
effects, and key experimental data related to SGR-1505 treatment.

Introduction: Targeting the B-Cell Receptor Pathway

The B-cell receptor signaling cascade is essential for the development, survival, and activation
of B-lymphocytes. Upon antigen binding, a series of intracellular signaling events are initiated,
culminating in the activation of transcription factors, most notably NF-kB (Nuclear Factor
kappa-light-chain-enhancer of activated B cells). In many B-cell malignancies, such as
Activated B-Cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL) and Chronic Lymphocytic
Leukemia (CLL), this pathway is constitutively active, promoting cancer cell survival and
proliferation.[1]
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MALT1 is a unigue paracaspase that functions as a central component of the CARD11-BCL10-
MALT1 (CBM) signalosome, which assembles downstream of the B-cell receptor.[2] The
proteolytic activity of MALT1 is crucial for cleaving and inactivating negative regulators of NF-
KB signaling, such as A20, and for cleaving other substrates like BCL10 and CYLD to
propagate the signaling cascade.[3][4][5] Its position downstream of Bruton's Tyrosine Kinase
(BTK) makes it an attractive therapeutic target, particularly in tumors that have acquired
resistance to BTK inhibitors.[1][6] SGR-1505 was developed by Schrodinger, Inc. (ticker:
SDGR) as a potent and selective allosteric inhibitor of MALT1 protease activity.[6][7]

Mechanism of Action of SGR-1505

SGR-1505 functions as a potent, orally active, allosteric inhibitor of MALT1.[6] By binding to an
allosteric site, SGR-1505 induces a conformational change in the MALT1 protein that inhibits its
proteolytic activity without affecting its scaffolding functions.[1] This targeted inhibition prevents
the cleavage of key MALT1 substrates, thereby blocking the downstream activation of the NF-
KB pathway.[8][9]

Signaling Pathway Diagram
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Caption: SGR-1505 inhibits MALT1 protease activity, blocking NF-kB signaling.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b12409646?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Downstream Cellular Effects & Quantitative Data

The inhibition of MALT1 by SGR-1505 triggers a cascade of downstream cellular effects,
primarily characterized by the suppression of pro-survival signaling and induction of anti-
proliferative activity in malignant B-cells.

Preclinical In Vitro Activity

SGR-1505 has demonstrated potent activity in various preclinical assays, confirming its on-
target effects and therapeutic potential.
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Clinical Pharmacodynamic & Efficacy Data

Data from the Phase 1 clinical trial (NCT05544019) of SGR-1505 in patients with
relapsed/refractory B-cell malignancies have provided key insights into its clinical activity.[9][10]
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Key Experimental Protocols
In Vitro Cell Proliferation (XTT/MTT Assay)

This protocol outlines a general procedure for assessing the anti-proliferative effects of SGR-
1505 on B-cell lymphoma cell lines.

Objective: To determine the IC50 value of SGR-1505 by measuring the inhibition of cell
proliferation.

Materials:
e B-cell ymphoma cell lines (e.g., OCI-LY10, REC-1)
o Complete culture medium (e.g., RPMI-1640 with 10% FBS)

e SGR-1505 stock solution (in DMSO)
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o 96-well flat-bottom microplates

e XTT or MTT reagent kit (e.g., from ATCC, Merck, Thermo Fisher)[12][13][14]
e Microplate reader

Procedure:

Cell Plating: Harvest exponentially growing cells and adjust the cell density to 2 x 10"5
cells/mL in complete culture medium. Seed 100 pL of the cell suspension (20,000 cells/well)
into a 96-well plate.

Compound Addition: Prepare serial dilutions of SGR-1505 in culture medium. Add 100 pL of
the diluted compound to the respective wells to achieve the final desired concentrations.
Include vehicle control (DMSO) wells.

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
Reagent Addition:

o For XTT Assay: Prepare the XTT working solution by mixing the XTT reagent and the
activation reagent as per the manufacturer's instructions. Add 50 pL of the working
solution to each well.[12]

o For MTT Assay: Add 10 pL of the MTT reagent (5 mg/mL) to each well.

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of the
tetrazolium salt to formazan.

Solubilization (MTT Only): For the MTT assay, add 100 pL of the solubilization solution (e.g.,
SDS-HCI) to each well and incubate overnight in the dark at room temperature to dissolve
the formazan crystals.

Data Acquisition: Measure the absorbance of the wells using a microplate reader. For XTT,
read absorbance at 450 nm. For MTT, read absorbance at 570 nm.[13]

Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle
control. Determine the IC50 value by plotting the percentage of inhibition against the log of
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the SGR-1505 concentration and fitting the data to a four-parameter logistic curve.

Ex Vivo IL-2 Inhibition Assay

This protocol describes a general workflow for measuring the pharmacodynamic effect of SGR-
1505 on T-cell cytokine production from patient samples.

Objective: To quantify the inhibition of IL-2 production in T-cells from patient blood samples
following SGR-1505 treatment.

Workflow Diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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